1H-Benzimidazole, 1-benzoyl-
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Overview
Description
1H-Benzimidazole, 1-benzoyl- is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself is a bicyclic compound consisting of the fusion of benzene and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole, 1-benzoyl- can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods: Industrial production of 1H-Benzimidazole, 1-benzoyl- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-benzoyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Benzimidazole-2-carboxylic acid.
Reduction: 1H-Benzimidazole, 1-benzyl-.
Substitution: 1H-Benzimidazole, 1-(substituted benzoyl)-.
Scientific Research Applications
1H-Benzimidazole, 1-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-benzoyl- varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.
Anticancer Activity: It interferes with DNA replication and repair mechanisms, inducing apoptosis in cancer cells.
Antiviral Activity: It inhibits viral replication by targeting viral enzymes and proteins.
Comparison with Similar Compounds
1H-Benzimidazole, 1-benzoyl- can be compared with other benzimidazole derivatives:
1H-Benzimidazole: The parent compound, lacking the benzoyl group, has different chemical properties and applications.
2-Substituted Benzimidazoles: These compounds have substitutions at the 2-position, leading to variations in biological activity and chemical reactivity.
Benzotriazole: Another heterocyclic compound with similar applications but different structural features.
Uniqueness: 1H-Benzimidazole, 1-benzoyl- is unique due to the presence of the benzoyl group, which enhances its chemical stability and broadens its range of applications in various fields.
Properties
CAS No. |
62573-86-8 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
benzimidazol-1-yl(phenyl)methanone |
InChI |
InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)16-10-15-12-8-4-5-9-13(12)16/h1-10H |
InChI Key |
IYVBKVVOHXVKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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